molecular formula C7H8N2O3S B4929134 N-(5-methyl-4-nitro-2-thienyl)acetamide

N-(5-methyl-4-nitro-2-thienyl)acetamide

Cat. No. B4929134
M. Wt: 200.22 g/mol
InChI Key: FUJUYDIHWQFLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-4-nitro-2-thienyl)acetamide, also known as MNAT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNAT belongs to the class of thioamides, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of N-(5-methyl-4-nitro-2-thienyl)acetamide is not fully understood, but it is believed to involve the inhibition of COX-2, which is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and reduces the production of prostaglandins. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the activity of anti-apoptotic proteins. In vivo studies have shown that this compound has anti-inflammatory and anticancer activities and reduces oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(5-methyl-4-nitro-2-thienyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous-based assays. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

For the study of N-(5-methyl-4-nitro-2-thienyl)acetamide include the development of derivatives with improved bioavailability and efficacy and the investigation of its mechanism of action in different diseases.

Synthesis Methods

N-(5-methyl-4-nitro-2-thienyl)acetamide can be synthesized through a multistep process that involves the reaction of 5-methyl-4-nitrothiophene-2-carboxylic acid with thionyl chloride and subsequent reaction with methylamine. The final product is obtained through the reaction of the intermediate with acetic anhydride. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratios.

Scientific Research Applications

N-(5-methyl-4-nitro-2-thienyl)acetamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. This compound has been shown to exhibit anti-inflammatory and anticancer activities by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(5-methyl-4-nitrothiophen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-4-6(9(11)12)3-7(13-4)8-5(2)10/h3H,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJUYDIHWQFLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)NC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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